molecular formula C13H15ClF3NO2S B11087540 2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

Cat. No.: B11087540
M. Wt: 341.78 g/mol
InChI Key: RZHSWCSUVZAATR-UHFFFAOYSA-N
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Description

2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a complex organic compound characterized by the presence of a chlorinated phenyl ring, a trifluoromethyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-N-(1-hydroxy-2-methylpropan-2-yl)acetamide typically involves multiple steps. One common route includes the reaction of 2-chloro-4-(trifluoromethyl)aniline with appropriate reagents to introduce the sulfanyl and acetamide functionalities. The reaction conditions often involve the use of solvents like 1,4-dioxane and catalysts such as tris(dibenzylideneacetone)dipalladium(0) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-N-(1-hydroxy-2-methylpropan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-N-(1-hydroxy-2-methylpropan-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-N-(1-hydroxy-2-methylpropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The sulfanyl linkage and acetamide group contribute to its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of the sulfanyl linkage and acetamide group differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H15ClF3NO2S

Molecular Weight

341.78 g/mol

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

InChI

InChI=1S/C13H15ClF3NO2S/c1-12(2,7-19)18-11(20)6-21-10-4-3-8(5-9(10)14)13(15,16)17/h3-5,19H,6-7H2,1-2H3,(H,18,20)

InChI Key

RZHSWCSUVZAATR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)CSC1=C(C=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

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